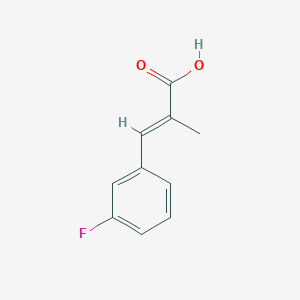
Heptachloronorbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptachloronorbornene is synthesized through the Diels-Alder reaction involving hexachlorocyclopentadiene and vinyl chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors designed to handle the highly reactive intermediates and the stringent conditions required for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Heptachloronorbornene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are typically employed
Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, epoxides, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Heptachloronorbornene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of other complex organic molecules and insecticides.
Medicine: While not directly used in medicine, its derivatives and related compounds have been studied for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of heptachloronorbornene primarily involves its interaction with biological membranes and enzymes. Its high hydrophobicity allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to toxic effects in organisms .
Similar Compounds:
- Hexachloronorbornadiene
- Hexachlorocyclopentadiene
- Heptachlor
Comparison: this compound is unique due to its specific structure and reactivity. Compared to hexachloronorbornadiene and hexachlorocyclopentadiene, it has a higher degree of chlorination, which influences its chemical properties and reactivity. Heptachlor, another related compound, is also used as an insecticide but has different environmental and toxicological profiles .
Eigenschaften
| 2440-02-0 | |
Molekularformel |
C7H3Cl7 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H3Cl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h2H,1H2 |
InChI-Schlüssel |
FCMVPUGRXPEIQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






